molecular formula C7H7N3O2 B2362237 [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 946745-19-3

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No. B2362237
CAS RN: 946745-19-3
M. Wt: 165.152
InChI Key: RDNGKMYQHYNSPV-UHFFFAOYSA-N
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Description

“[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine” is an organic compound that belongs to the class of aralkylamines . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The compound can be synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives can then be prepared . Another synthesis method involves condensing 1-(furan-2-yl) methanamine with 5-bromo-2-hydroxybenzaldehyde to form Schiff base rare earth metal complexes .


Molecular Structure Analysis

The molecular structure of “[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine” can be represented by the InChI code: 1S/C6H5N3O2/c7-6-8-5(11-9-6)4-2-1-3-10-4/h1-3H,(H2,7,9) .


Chemical Reactions Analysis

The compound “[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine” can undergo various chemical reactions. For instance, it can form thiol-thione tautomers . It can also react with suitably substituted amines and formaldehyde in ethanol to form Mannich bases .


Physical And Chemical Properties Analysis

“[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine” has a molecular weight of 151.12 . It is a powder at room temperature .

Scientific Research Applications

Sirtuin 2 Inhibition for Cancer and Neurodegenerative Diseases

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine: derivatives have been identified as potent inhibitors of Sirtuin 2 (SIRT2) . SIRT2 is a promising drug target due to its role in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Inhibitors of SIRT2 can be part of effective treatment strategies for these diseases. For instance, a derivative displayed significant inhibition against SIRT2, which could lead to the development of new therapeutic agents .

Antibacterial Activity

Furan derivatives, including [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine , have shown promise in combating microbial resistance . The antibacterial activity of these compounds is significant against both gram-positive and gram-negative bacteria. This is crucial as the rise of drug-resistant strains has made the discovery of new antimicrobial compounds with distinct mechanisms of action an urgent necessity .

Antimicrobial and Anticancer Properties

The synthesis and characterization of compounds based on [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine have been linked to antimicrobial and anticancer activities . These compounds have been docked against microbial target proteins, indicating their potential as dual-function agents in treating infections and cancer .

Molecular Docking Studies

Molecular docking studies of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine derivatives have provided insights into their interaction with biological targets . These studies are essential for understanding the mechanism of action and for optimizing the compounds for better efficacy and selectivity in drug design .

Furan Derivatives in Medicinal Chemistry

The inclusion of the furan nucleus, as found in [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine , is a key synthetic strategy in medicinal chemistry . Furan derivatives exhibit a wide range of biological and pharmacological properties, making them valuable as medicines in various disease areas .

Furan Platform Chemicals Beyond Fuels and Plastics

Furan derivatives, including [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine , are being explored beyond their traditional applications in fuels and plastics . They are being considered for their potential in the manufacture of various chemicals directly available from biomass, indicating a sustainable approach to chemical production .

properties

IUPAC Name

[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNGKMYQHYNSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine

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